Comprehensive Technical Guide: 6-Bromoimidazo[1,2-a]pyrimidin-2-amine (CAS 1103861-39-7)
Comprehensive Technical Guide: 6-Bromoimidazo[1,2-a]pyrimidin-2-amine (CAS 1103861-39-7)
Executive Summary
In the landscape of modern medicinal chemistry, purine bioisosteres are paramount for the development of ATP-competitive kinase inhibitors and central nervous system (CNS) agents. 6-Bromoimidazo[1,2-a]pyrimidin-2-amine (CAS 1103861-39-7) has emerged as a highly versatile, bifunctional building block. Featuring a rigid fused bicyclic core, a hinge-binding 2-amino group, and a 6-bromo handle primed for late-stage transition-metal-catalyzed functionalization, this scaffold is heavily utilized in the synthesis of neurodegenerative disease therapeutics, PET imaging tracers, and targeted oncology drugs[1].
This whitepaper provides an in-depth analysis of the physicochemical properties, regioselective synthetic methodologies, and self-validating experimental workflows for utilizing this critical intermediate.
Physicochemical Profiling & Structural Analysis
Understanding the intrinsic properties of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine is critical for optimizing reaction conditions, particularly regarding its solubility and basicity. The electron-withdrawing nature of the pyrimidine ring, combined with the bromo substituent, significantly modulates the pKa of the exocyclic amine.
Table 1: Key Physicochemical Properties
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 1103861-39-7 | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₆H₅BrN₄ | Determines mass spectrometric isotopic patterns (M, M+2). |
| Molecular Weight | 213.04 g/mol | Low molecular weight allows for extensive downstream elaboration. |
| Appearance | Light yellow to yellow solid | Coloration is typical of conjugated, halogenated heterocycles[2]. |
| Density (Predicted) | 2.09 ± 0.1 g/cm³ | High density due to the heavy bromine atom and tight crystal packing[2]. |
| pKa (Predicted) | 7.15 ± 0.30 | Weakly basic; dictates the choice of base in cross-coupling reactions[2]. |
| SMILES | Nc1nc2ncc(Br)cn2c1 | Essential for in silico docking and cheminformatics workflows. |
| Storage Conditions | 2-8°C, protect from light | Prevents photolytic debromination and oxidative degradation[2]. |
Strategic Synthesis & Retrosynthetic Analysis
The primary challenge in synthesizing substituted imidazo[1,2-a]pyrimidines is achieving absolute regiocontrol. Traditional condensations with
To strictly isolate the 2-amine isomer, the optimal synthetic route utilizes 2-chloroacetonitrile as the alkylating agent. This forces the reaction through a cyanomethyl intermediate, ensuring that base-promoted cyclization yields exclusively the desired 2-amine.
Synthetic workflow of 6-Bromoimidazo[1,2-a]pyrimidin-2-amine via regioselective cyclization.
Protocol 1: Regioselective Synthesis of the Core Scaffold
Objective: Synthesize 6-Bromoimidazo[1,2-a]pyrimidin-2-amine with >98% regiomeric purity.
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N-Alkylation (Kinetically Controlled):
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Step: Dissolve 5-bromopyrimidin-2-amine (1.0 eq) in anhydrous DMF (0.5 M). Add 2-chloroacetonitrile (1.2 eq) dropwise. Heat the mixture to 80°C for 4 hours.
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Causality: DMF, a polar aprotic solvent, is chosen to maximize the nucleophilicity of the endocyclic pyrimidine nitrogen. The exocyclic amine is less nucleophilic due to resonance delocalization, ensuring selective
displacement of the chloride to form the 1-(cyanomethyl) pyrimidinium intermediate.
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Thorpe-Ziegler-Type Cyclization:
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Step: Concentrate the reaction mixture in vacuo to remove DMF. Redissolve the crude residue in absolute ethanol. Add anhydrous
(2.0 eq) and reflux for 6 hours. -
Causality: The mild carbonate base deprotonates the exocyclic amine. The resulting nucleophile attacks the electrophilic nitrile carbon. Tautomerization of the resulting imine yields the aromatic imidazo[1,2-a]pyrimidin-2-amine. Ethanol is used as a protic solvent to facilitate proton transfer during tautomerization.
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Self-Validation & Workup:
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Monitor via LC-MS. The product will display a distinct isotopic doublet at
213/215 . Quench with ice water to precipitate the product. Filter and wash with cold water to remove residual inorganic salts.
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Mechanistic Pathways in Drug Design
As a purine bioisostere, the imidazo[1,2-a]pyrimidine system is a privileged scaffold in targeted therapeutics [1].
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The 2-Amino Motif: Acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., in CDK or GSK-3 kinases).
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The Imidazo-Pyrimidine Core: Provides
stacking interactions with aromatic residues (like Phe or Tyr) in the ATP-binding pocket. -
The 6-Bromo Vector: Points directly toward the hydrophobic sub-pocket (Pocket II) or solvent-exposed region. It serves as the primary synthetic handle for appending bulky aryl or aliphatic groups to achieve target selectivity.
Pharmacophore mapping and kinase inhibition pathway of the imidazo[1,2-a]pyrimidine scaffold.
Experimental Workflows: Late-Stage Functionalization
To leverage the 6-bromo handle, Palladium-catalyzed cross-coupling is the industry standard. The following protocol outlines a highly efficient Suzuki-Miyaura coupling tailored for this specific heteroaryl bromide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Append an aryl/heteroaryl group at the C6 position.
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Reagent Preparation & Degassing:
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Step: In a Schlenk flask, combine 6-Bromoimidazo[1,2-a]pyrimidin-2-amine (1.0 eq), the desired arylboronic acid (1.5 eq), and
(3.0 eq). Suspend in a 4:1 mixture of 1,4-Dioxane and . Sparge the mixture with Argon for 15 minutes. -
Causality: Dioxane provides excellent solubility for the rigid heteroaryl bromide, while the aqueous phase is essential to dissolve the carbonate base. The base is required to coordinate with the boronic acid, forming a highly nucleophilic boronate complex necessary for transmetalation. Rigorous degassing prevents the oxidation of the Pd(0) active species and inhibits oxidative homocoupling of the boronic acid.
-
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Catalyst Addition & Reaction:
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Step: Add
(0.05 eq) under Argon flow. Seal the flask and heat to 90°C for 12 hours. -
Causality:
is selected because the bidentate dppf ligand prevents catalyst deactivation via precipitation (Pd black). Furthermore, the large bite angle of dppf accelerates the reductive elimination step, which is frequently the rate-limiting step when coupling electron-rich or sterically hindered heteroaryl systems.
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Self-Validation & Workup:
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Validation: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material (
) should disappear, replaced by a less polar, UV-active product spot. -
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over
, and concentrate for flash chromatography.
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References
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EP3966215A1 - Synthesis of labeled imidazo[1,2-a]pyrimidines . Google Patents.[1]
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Nitroenediamines (EDAMs) and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity . RSC Publishing.[Link][3]
Sources
- 1. EP3966215A1 - Synthesis of labeled imidazo[1,2-a]pyrimidines - Google Patents [patents.google.com]
- 2. 6-溴咪唑并[1,2-A]嘧啶-2-胺 CAS#: 1103861-39-7 [m.chemicalbook.com]
- 3. Nitroenediamines (EDAMs), and N -methyl-1-(methylthio)-2-nitroethenamine (NMSM) derivatives: scaffolds for heterocycle molecular diversity (update fro ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05547C [pubs.rsc.org]
